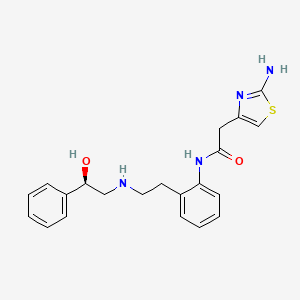
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Aplicaciones Científicas De Investigación
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other compounds.
Biology: It can be used to study the effects of structural modifications on antibiotic activity.
Medicine: It can be investigated for its potential as a new antibiotic with improved properties.
Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.
Mecanismo De Acción
The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparación Con Compuestos Similares
Similar Compounds
Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.
Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.
Propiedades
Fórmula molecular |
C18H32N2O5S |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |
Clave InChI |
QPFZILNRTDNTHL-OQMJSNTDSA-N |
SMILES isomérico |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
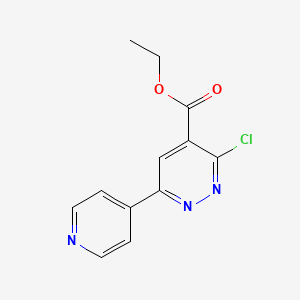
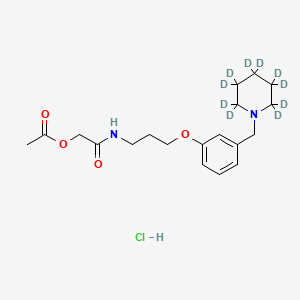

![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
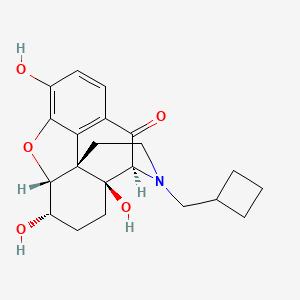
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

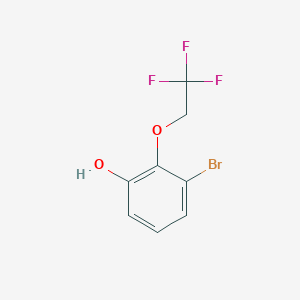
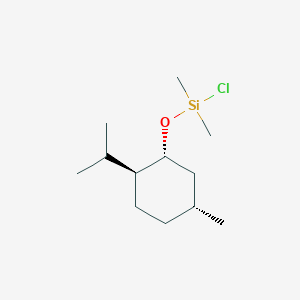
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
